REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=O)[CH:5]=[CH:6][CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[S:26])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)NC(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
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180 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The residue obtained
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Type
|
CUSTOM
|
Details
|
after evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (eluted with 2% ethyl acetate in petroleum ether)
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of dichloromethane and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)NC(=S)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.75 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |